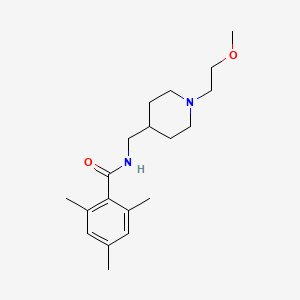

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

CAS No.: 954077-76-0

Cat. No.: VC4620188

Molecular Formula: C19H30N2O2

Molecular Weight: 318.461

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954077-76-0 |

|---|---|

| Molecular Formula | C19H30N2O2 |

| Molecular Weight | 318.461 |

| IUPAC Name | N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide |

| Standard InChI | InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22) |

| Standard InChI Key | MRIZDNYVSKTTID-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C |

Introduction

Synthesis Pathways

2.1 General Synthesis Approach

The synthesis of this compound typically involves:

-

Preparation of the Piperidine Derivative: The starting material is piperidine, which undergoes alkylation at the 4th position using 2-methoxyethyl chloride under basic conditions.

-

Formation of Benzamide: The resulting intermediate is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a coupling agent like triethylamine or pyridine to form the final benzamide derivative.

2.2 Reaction Conditions

Optimal reaction conditions include:

-

Solvent: Dichloromethane or tetrahydrofuran (THF).

-

Temperature: Room temperature to 50°C.

-

Catalyst: Acid catalysts like HCl for amide bond formation.

Applications and Uses

4.1 Pharmaceutical Applications

Given its structural features, this compound could be explored for:

-

Therapeutic Agents: Potential use in treating CNS disorders such as depression or anxiety.

-

Drug Delivery Systems: The methoxyethyl group enhances solubility and membrane permeability.

4.2 Industrial Applications

Its stability and functional groups make it suitable for:

-

Use as an intermediate in organic synthesis.

-

Development of agrochemical agents.

Future Research Directions

Further investigation is required to fully understand the compound's properties and applications:

-

Toxicological Studies: Assessing safety profiles in vivo.

-

Mechanistic Studies: Exploring receptor binding and enzymatic interactions.

-

Derivatization: Synthesizing analogs to enhance pharmacological activity.

This comprehensive analysis highlights the promising nature of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide as a versatile compound with potential applications in pharmaceuticals and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume